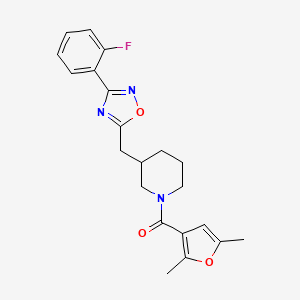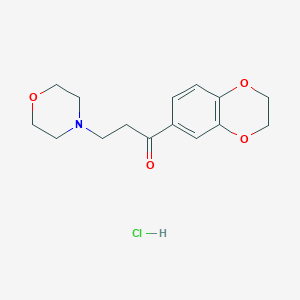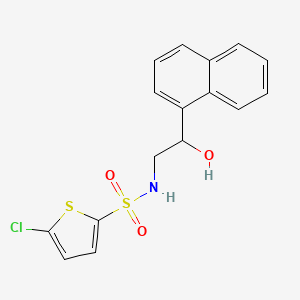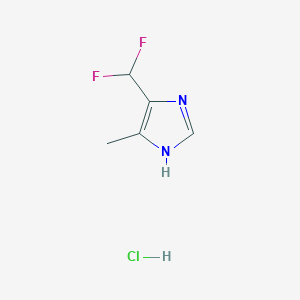![molecular formula C23H16F2N4OS B2753422 4-(4-fluorobenzyl)-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1111236-51-1](/img/structure/B2753422.png)
4-(4-fluorobenzyl)-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-fluorobenzyl)-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C23H16F2N4OS and its molecular weight is 434.46. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorobenzyl)-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorobenzyl)-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
This compound is part of a broader category of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives, which have been synthesized and evaluated across various studies for their biological activities. These activities include antimicrobial, antihypertensive, anticancer, and antihistaminic effects, demonstrating the compound's potential in pharmacological and medicinal chemistry research.
Antimicrobial Activity : A study focused on synthesizing novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, including compounds structurally related to the specified chemical. These derivatives exhibited significant antimicrobial activities, with some showing superior effects compared to commercial bactericides and fungicides against pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, as well as fungi such as Pellicularia sasakii and Colletotrichum capsici (Yan et al., 2016).
Antihypertensive Activity : Another study synthesized 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, which were evaluated for their antihypertensive activity using spontaneously hypertensive rats (SHR). These compounds, which share a core structural motif with the specified compound, showed significant antihypertensive effects, suggesting their potential in treating hypertension (Alagarsamy & Pathak, 2007).
Anticancer Activity : Research into the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aimed at meeting structural requirements for anticancer activity, resulted in compounds with significant cytotoxic effects against human neuroblastoma and colon carcinoma cell lines. This suggests the relevance of the core structure in developing new anticancer agents (Reddy et al., 2015).
Antihistaminic Agents : Derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5-ones were also synthesized and tested for their H1-antihistaminic activity. These studies found compounds that significantly protected guinea pigs from histamine-induced bronchospasm, offering a new class of H1-antihistamines with potential for reduced sedative effects compared to existing treatments (Alagarsamy, Solomon, & Murugan, 2007).
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N4OS/c24-17-10-8-15(9-11-17)13-28-21(30)19-6-1-2-7-20(19)29-22(28)26-27-23(29)31-14-16-4-3-5-18(25)12-16/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXZCFBPDJPJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)F)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2753344.png)
![3-(4-Chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B2753347.png)
![4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2753349.png)
![3-(4-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2753350.png)
![N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B2753351.png)
![N-(2-chlorophenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2753352.png)

![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2753354.png)


![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2753361.png)
